单甲基紫草素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monomethyl lithospermate, also known as Lithospermic acid monomethyl ester, is a compound that activates the PI3K/AKT pathway . This pathway plays a protective role in nerve injury . Monomethyl lithospermate can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .

Molecular Structure Analysis

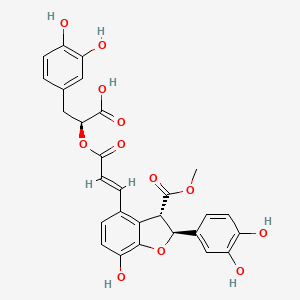

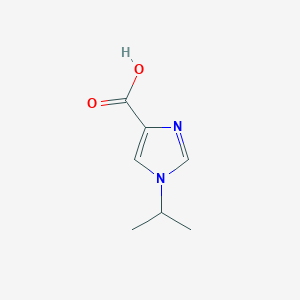

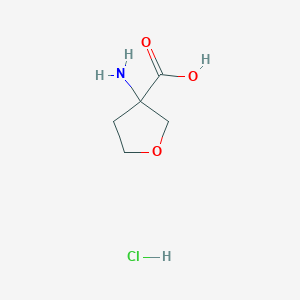

The molecular formula of Monomethyl lithospermate is C28H24O12 . The molecular weight is 552.48 .Physical And Chemical Properties Analysis

Monomethyl lithospermate is a powder . It has a molecular formula of C28H24O12 and a molecular weight of 552.48 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .科学研究应用

1. 化学合成和功能化

- 单甲基紫草素作为紫草酸的成分,已被用于 (+)-紫草酸的全合成中。这涉及通过 C-H 键活化进行不对称烷基化,以组装二氢苯并呋喃核心,标志着在天然产物合成中的重要应用,并证明了该化合物在复杂化学过程中的作用 (O'Malley 等人,2005 年)。

2. 在药代动力学和药物代谢中的应用

- 单甲基紫草素作为紫草酸 B 的代谢物,在药代动力学研究中被发现。它是紫草酸 B 经过代谢后形成的代谢物之一,表明其在了解生物体内的药物代谢和药代动力学行为方面具有重要意义 (Cui 等人,2008 年)。

3. 对代谢途径的见解

- 涉及单甲基紫草素的研究有助于了解紫草酸的代谢途径。这包括对甲基化如何成为紫草酸的主要代谢途径的见解,其中单甲基紫草素是一个关键的中间体 (Wang 等人,2008 年)。

4. 对肾脏健康的影响

- 紫草酸 B(单甲基紫草素可以从中衍生)已被研究其对糖尿病肾病的影响。这项研究对于了解紫草酸及其代谢物在肾脏相关疾病中的潜在治疗应用至关重要 (Kang 等人,2008 年)。

作用机制

Monomethyl lithospermate activates the PI3K/AKT pathway . This activation plays a protective role in nerve injury . It can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .

属性

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOCYHUCMXEHDG-PDLQCWERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 95224420 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)